molecular formula C6H11ClO B3190347 1-Chloro-4-methylpentan-2-one CAS No. 4113-63-7

1-Chloro-4-methylpentan-2-one

Cat. No.: B3190347
CAS No.: 4113-63-7
M. Wt: 134.6 g/mol
InChI Key: QVMRSFQXWJGXRL-UHFFFAOYSA-N
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Description

1-Chloro-4-methylpentan-2-one is an organic compound with the molecular formula C6H11ClO. It is a chlorinated ketone, characterized by the presence of both a chlorine atom and a ketone functional group. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-methylpentan-2-one can be synthesized through various methods. One common laboratory method involves the chlorination of 4-methylpentan-2-one (methyl isobutyl ketone) using chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process often includes purification steps such as distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-methylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-4-methylpentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-4-methylpentan-2-one involves its reactivity due to the presence of both the chlorine atom and the ketone group. The chlorine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-4-methylpentan-2-one is unique due to the presence of both a chlorine atom and a ketone group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its non-chlorinated counterparts .

Properties

IUPAC Name

1-chloro-4-methylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-5(2)3-6(8)4-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMRSFQXWJGXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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